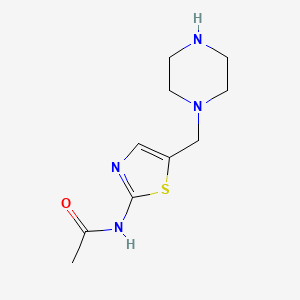

N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in the realm of medicinal chemistry. mdpi.comnih.govsemanticscholar.org Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "versatile standalone moiety" in the design of therapeutic agents. mdpi.com The thiazole nucleus is an essential component of numerous natural products, such as vitamin B1 (thiamine), and is a key structural feature in a wide array of synthetic drugs. mdpi.comnih.gov

The clinical and preclinical significance of thiazole-containing compounds spans a broad spectrum of therapeutic areas. This is exemplified by the diverse pharmacological activities exhibited by its derivatives.

Table 1: Pharmacological Applications of Thiazole Derivatives

| Therapeutic Area | Examples of Thiazole-Containing Drugs/Candidates | Reference |

|---|---|---|

| Anticancer | Dasatinib, Dabrafenib, Ixabepilone | mdpi.com |

| Antimicrobial | Sulfathiazole, Cefixime | nih.govijcce.ac.ir |

| Antiretroviral | Ritonavir | nih.govsemanticscholar.org |

| Antifungal | Abafungin, Ravuconazole | nih.govijcce.ac.ir |

| Anti-inflammatory | Meloxicam | ijcce.ac.irpharmaguideline.com |

| Anticonvulsant | Various preclinical candidates | mdpi.com |

The thiazole ring's prevalence in successful drug molecules can be attributed to several key factors. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, respectively. mdpi.com Furthermore, the thiazole ring is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, such as benzene (B151609) or pyridine, offering a means to modulate a compound's physicochemical properties and improve its drug-like characteristics. bohrium.com The ability to readily functionalize the thiazole ring at various positions provides medicinal chemists with a powerful tool to fine-tune the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic profile. mdpi.compharmaguideline.com

Role of the Piperazine (B1678402) Moiety in Enhancing Pharmacological Profiles of Small Molecules

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is widely recognized as a "privileged scaffold" in drug design. nih.govtandfonline.com Its frequent appearance in FDA-approved drugs underscores its value in medicinal chemistry. tandfonline.com The unique physicochemical properties of the piperazine ring make it a highly versatile component for optimizing the pharmacological profiles of small molecules. nih.govtandfonline.com

One of the primary roles of the piperazine moiety is to enhance the aqueous solubility of drug candidates. nih.gov The two nitrogen atoms can be protonated at physiological pH, rendering the molecule more water-soluble, which is often a critical factor for oral bioavailability and formulation development. nih.gov The basicity of the piperazine nitrogens can be modulated through substitution, allowing for precise control over the compound's pKa. nih.gov

Beyond its impact on solubility, the piperazine ring offers several other advantages:

Improved Pharmacokinetics: The incorporation of a piperazine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can act as a "pharmacokinetic handle," improving oral absorption and metabolic stability. tandfonline.com

Target Engagement: The piperazine ring can serve as a linker to connect different pharmacophoric elements or as a scaffold to orient functional groups for optimal interaction with a biological target. tandfonline.comingentaconnect.com Its chair conformation allows for specific spatial arrangements of substituents. nih.gov

Versatile Chemical Handle: The secondary amine nature of the piperazine ring provides a convenient point for chemical modification, facilitating the synthesis of libraries of analogs for SAR studies. ingentaconnect.com

The therapeutic utility of piperazine-containing compounds is extensive, with examples found in a wide range of drug classes.

Table 2: Therapeutic Classes of Piperazine-Containing Drugs

| Therapeutic Class | Example Drugs | Reference |

|---|---|---|

| Antipsychotics | Clozapine, Ziprasidone | nih.govwikipedia.org |

| Antidepressants | Vortioxetine, Trazodone | nih.govresearchgate.net |

| Anxiolytics | Buspirone | nih.gov |

| Antihistamines | Cetirizine | nih.gov |

| Anticancer Agents | Imatinib | nbinno.com |

| Antibiotics | Ciprofloxacin (B1669076) | wikipedia.org |

Overview of the N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide Core Structure and its Emergence in Bioactive Compound Research

The this compound core structure strategically combines the beneficial attributes of both the thiazole and piperazine moieties. In this scaffold, the thiazole ring serves as a central aromatic core, often involved in direct interactions with the biological target. The acetamide (B32628) linker provides a degree of conformational flexibility and can participate in hydrogen bonding. The piperazin-1-ylmethyl substituent at the 5-position of the thiazole ring introduces the advantageous properties of the piperazine moiety.

The emergence of this scaffold in bioactive compound research is driven by the hypothesis that the combination of these two privileged fragments can lead to compounds with enhanced biological activity and improved drug-like properties. Research in this area has primarily focused on the synthesis of derivatives and their evaluation in various biological assays, particularly in the fields of oncology and infectious diseases.

For instance, studies have explored the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides as potential antitumor agents. researchgate.net In one such study, derivatives of this scaffold demonstrated potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. researchgate.net Another area of investigation involves the synthesis of related structures, such as N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride and its sulfonamide derivatives, which have been evaluated for their in-vitro antibacterial, antifungal, and antioxidant activities. ijisrt.com Certain compounds from this series showed antibacterial activity comparable to the reference standard, ampicillin. ijisrt.com

The general synthetic strategy often involves the alkylation of a piperazine derivative with a 2-chloro-N-thiazol-2-ylacetamide intermediate. nih.gov This modular approach allows for the facile introduction of diversity at both the thiazole and piperazine rings, enabling the exploration of a broad chemical space to identify compounds with optimized biological activity.

The continued interest in the this compound scaffold and its analogs highlights its potential as a fruitful starting point for the development of new therapeutic agents. By leveraging the well-established benefits of the thiazole and piperazine heterocycles, researchers aim to design novel molecules with superior efficacy and pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-[5-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c1-8(15)13-10-12-6-9(16-10)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTODOMIPZHQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 5 Piperazin 1 Ylmethyl Thiazol 2 Yl Acetamide Analogs

General Synthetic Strategies for the Thiazol-2-yl Acetamide (B32628) Scaffold

The thiazol-2-yl acetamide core is a common pharmacophore, and its synthesis generally relies on a well-established sequence of reactions. These methods are adaptable and allow for the introduction of a variety of substituents, making them suitable for the generation of diverse compound libraries.

Chloroacetylation of Aminothiazoles as a Key Intermediate Step

A cornerstone in the synthesis of the thiazol-2-yl acetamide scaffold is the chloroacetylation of a 2-aminothiazole (B372263) precursor. This reaction introduces a reactive handle that is crucial for subsequent functionalization. The process typically involves the treatment of a 2-aminothiazole derivative with chloroacetyl chloride in the presence of a base. nih.govelsevierpure.com This electrophilic substitution reaction readily occurs at the primary amino group, yielding the corresponding N-(thiazol-2-yl)-2-chloroacetamide intermediate.

The choice of solvent and base can be critical for optimizing the reaction conditions and ensuring high yields. Common solvents include dichloromethane (B109758) (DCM) or chloroform, while bases such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) are frequently employed to neutralize the hydrochloric acid generated during the reaction. ijisrt.comnih.gov The resulting chloroacetamide is a versatile intermediate, with the chlorine atom serving as a good leaving group for subsequent nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution Reactions with Piperazine (B1678402) and Substituted Piperazines

The introduction of the piperazine moiety is typically achieved through a nucleophilic substitution reaction between the chloroacetylated thiazole (B1198619) intermediate and piperazine or its derivatives. nih.govnih.gov The secondary amine of piperazine acts as a nucleophile, displacing the chlorine atom of the chloroacetamide to form a new carbon-nitrogen bond.

To control the regioselectivity and prevent double alkylation of the piperazine ring, it is common to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. ijisrt.com The use of a protecting group like tert-butyloxycarbonyl (Boc) ensures that only one of the piperazine nitrogens participates in the nucleophilic substitution. The Boc group can be subsequently removed under acidic conditions to yield the free secondary amine, which is then available for further derivatization. ijisrt.com The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or ethanol, and may be facilitated by the addition of a base to scavenge the generated acid. ijisrt.comnih.gov

Synthesis of the N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide Core

The synthesis of the core compound, this compound, can be envisioned through a multi-step sequence that combines the aforementioned general strategies. A plausible synthetic route is outlined below, based on analogous reactions reported in the literature.

A key starting material for this synthesis is a 2-amino-5-(halomethyl)thiazole. For instance, 2-chloro-5-chloromethylthiazole (B146395) can be synthesized from 1,3-dichloropropene. mdpi.com The 2-chloro substituent can then be converted to a 2-amino group. Subsequently, the 2-aminothiazole can be acetylated.

A crucial step involves the introduction of the piperazin-1-ylmethyl moiety at the C-5 position of the thiazole ring. One common approach is the reaction of a 5-(chloromethyl)thiazole (B1295649) derivative with piperazine. The nucleophilic piperazine displaces the chloride, forming the desired C-N bond. mdpi.com

A general synthetic scheme can be proposed as follows:

Formation of a 2-amino-5-(halomethyl)thiazole intermediate: This can be achieved through various methods, including the Hantzsch thiazole synthesis or by functionalization of a pre-existing thiazole ring.

Acetylation of the 2-amino group: The 2-amino-5-(halomethyl)thiazole is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form N-(5-(halomethyl)thiazol-2-yl)acetamide. nih.gov

Nucleophilic substitution with piperazine: The resulting N-(5-(halomethyl)thiazol-2-yl)acetamide is subsequently reacted with piperazine. To avoid di-substitution on the piperazine ring, a mono-protected piperazine, like tert-butyl piperazine-1-carboxylate (Boc-piperazine), is often used.

Deprotection: The final step involves the removal of the protecting group from the piperazine nitrogen, typically under acidic conditions, to yield the target compound, this compound. ijisrt.com

Advanced Synthetic Approaches for Derivatization at Various Positions

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogs with potentially modulated biological activities. Advanced synthetic strategies focus on the selective functionalization of the piperazine nitrogen and the thiazole ring.

Functionalization of the Piperazine Nitrogen

The secondary amine of the piperazine ring is a prime site for derivatization. A variety of substituents can be introduced at this position through standard organic reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl groups.

Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives. ijisrt.com

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an appropriate reducing agent, such as sodium triacetoxyborohydride, can be used to introduce a wide array of substituted alkyl groups.

These reactions allow for the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the substituent on the piperazine ring.

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpiperazine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpiperazine (Amide) |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylpiperazine (Sulfonamide) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Substituted Alkylpiperazine |

Modifications and Substitutions on the Thiazole Ring (e.g., C-4 and C-5 positions)

Synthetic strategies to achieve C-4 substitution often involve starting with a correspondingly substituted precursor in the Hantzsch thiazole synthesis. For example, using an α-haloketone with a desired substituent at the α-position will result in a thiazole with that substituent at the C-4 position.

Furthermore, direct functionalization of the thiazole ring can be challenging due to its electron-rich nature, but certain reactions are possible. For instance, electrophilic substitution reactions, such as halogenation, can occur, although the regioselectivity can be an issue. More advanced techniques, such as metal-catalyzed cross-coupling reactions, can be employed to introduce aryl or alkyl groups at specific positions if a suitable handle, like a halogen atom, is present on the ring.

| Position | Synthetic Strategy | Example |

|---|---|---|

| C-4 | Hantzsch synthesis with substituted α-haloketone | Reaction of thiourea (B124793) with 3-chloro-2-butanone (B129570) to yield 2-amino-4-methylthiazole |

| C-4/C-5 | Metal-catalyzed cross-coupling | Suzuki or Stille coupling with a bromo-substituted thiazole |

Linker Chemistry for Hybrid Molecule Generation

The this compound scaffold is a valuable building block for the generation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced or novel biological activities. The piperazine moiety is particularly amenable to the attachment of linkers.

Bifunctional linkers can be employed to connect the this compound unit to another molecule of interest. The secondary amine of the piperazine ring can readily react with a variety of electrophilic functional groups on a linker, such as acyl chlorides, activated esters, and isocyanates. The other end of the linker would possess a functional group suitable for attachment to a second pharmacophore. For example, piperazine-fused cyclic disulfides have been explored as high-performance bioreduction-activated cores for bifunctional probes and reagents, showcasing the utility of piperazine in linker chemistry. researchgate.netchemrxiv.org

The acetamide portion of the molecule can also be considered as a short linker connecting the thiazole and piperazine moieties. The synthesis of piperazine-based bis-thiazole and bis-1,3,4-thiadiazole hybrids with bis-amide linkers highlights a strategy where the core piperazine is linked to two thiazole-containing units. nih.gov This approach can be adapted to generate dimeric structures of this compound or to link it to a different molecular entity. The choice of linker can significantly influence the physicochemical properties and biological activity of the resulting hybrid molecule, affecting its solubility, cell permeability, and target engagement.

Purification and Characterization Techniques Relevant to Synthetic Research

The purification and characterization of this compound and its analogs are crucial steps to ensure the identity, purity, and structural integrity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Following synthesis, the crude product is often purified using column chromatography on silica (B1680970) gel. The choice of eluent system is optimized to achieve good separation of the desired product from starting materials, reagents, and byproducts. Recrystallization from a suitable solvent or solvent mixture is another common method to obtain highly pure crystalline material.

Characterization Techniques:

The structural elucidation of the synthesized compounds relies on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and the number of protons in a given environment. ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the amide C=O stretch, N-H bonds, and aromatic C-H bonds.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is used to confirm the empirical formula.

The data obtained from these techniques are collectively used to unequivocally confirm the structure of the synthesized this compound analogs.

Table 1: Representative Characterization Data for N-(5-substituted-thiazol-2-yl)-2-(piperazin-1-yl)acetamide Analogs

| Compound | Molecular Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Analog A | C₂₂H₂₈N₄OS | 396.55 | 11.85 (s, 1H), 7.29-7.17 (m, 5H), 4.01 (s, 2H), 3.16 (s, 2H), 2.58 (brs, 8H), 1.29 (s, 9H) | 169.1, 163.2, 147.5, 139.8, 128.6, 128.3, 126.3, 118.9, 61.9, 54.5, 46.1, 34.2, 30.1 | 397.2 [M+H]⁺ |

| Analog B | C₂₃H₃₀N₄OS | 410.58 | 11.83 (s, 1H), 7.29-7.17 (m, 5H), 4.01 (s, 2H), 3.16 (s, 2H), 3.10 (t, 4H), 2.45 (t, 4H), 2.24 (s, 3H), 1.29 (s, 9H) | 169.1, 163.2, 147.5, 139.8, 128.6, 128.3, 126.3, 118.9, 61.9, 54.9, 52.8, 45.9, 34.2, 30.1 | 411.3 [M+H]⁺ |

Preclinical Biological Evaluation of N 5 Piperazin 1 Ylmethyl Thiazol 2 Yl Acetamide Derivatives

Investigation of Antiproliferative and Anticancer Activities

Derivatives of the core structure N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide have been the subject of preclinical research to evaluate their potential as anticancer agents. These investigations have focused on their ability to inhibit the growth of cancer cells, induce cell death, and interact with specific molecular targets involved in cancer progression.

The antiproliferative activity of this compound derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, have been determined in various studies.

A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. nih.gov For instance, one of the most active compounds in this series exhibited an IC50 value of 1.6 ± 0.8 µM against HeLa cells. nih.gov

Other related thiazole (B1198619) acetamide (B32628) derivatives have also shown significant cytotoxic effects. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were evaluated for their activity against A549 and HepG2 (human liver cancer) cells. The results showed IC50 values ranging from 4.8 µM to 13.3 µM against HepG2 cells and from 46.6 µM to 59.4 µM against A549 cells. elsevierpure.com

Furthermore, a different series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested against HT-29 (human colon cancer), PC3 (human prostate cancer), and SKNMC (human neuroblastoma) cell lines. The most potent compounds in this series displayed IC50 values of 3.1 ± 0.030 µM against HT-29, 12.6 ± 0.302 µM against PC3, and 4.5 ± 0.035 µM against SKNMC cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide | A549 | 46.6 - 59.4 |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide | HepG2 | 4.8 - 13.3 |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | HT-29 | 3.1 ± 0.030 |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | PC3 | 12.6 ± 0.302 |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | SKNMC | 4.5 ± 0.035 |

Research into the mechanism of action of these derivatives suggests that their cytotoxic effects are, at least in part, due to the induction of apoptosis, a form of programmed cell death. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have been identified as apoptosis inducers that act via the caspase pathway. nih.gov In studies involving these compounds, an increase in the activity of caspases 3 and 9 was observed in MCF-7 breast cancer cells. nih.gov

Furthermore, some N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides have been shown to mediate cytotoxicity in HepG2 cells by inducing apoptotic cell death, as observed through fluorescence microscopy. elsevierpure.com This indicates that these compounds can trigger the cellular machinery responsible for controlled cell dismantling, a hallmark of apoptosis.

A key area of investigation for these compounds is their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share structural similarities with the core compound, were identified as potent inhibitors of both Src and Abl kinases. ijcce.ac.ir The Abl protein kinase is a critical target in chronic myelogenous leukemia (CML), and its inhibition is a validated therapeutic strategy. The potent antiproliferative activity of these thiazole derivatives against various cancer cell lines, including the K562 CML cell line, is attributed to this kinase inhibition. ijcce.ac.ir

In addition to inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, leading to growth inhibition. For example, a 4-hydroxyphenyl derivative of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide was found to inhibit the cell cycle at the G1 phase in HeLa cells. nih.gov In another study, structurally related ciprofloxacin (B1669076) derivatives containing a 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) moiety were shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner in A549 cells. mdpi.com This arrest was associated with an increase in the expression of p53 and p21 proteins, which are key regulators of cell cycle checkpoints. mdpi.com

Assessment of Antimicrobial Efficacy

Beyond their anticancer properties, these compounds have also been evaluated for their potential to combat bacterial infections.

The antimicrobial activity of thiazole and piperazine-containing compounds has been investigated against a range of pathogenic bacteria. A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a related thiazole-piperazine hybrid, demonstrated antimicrobial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for this compound against S. aureus and MRSA were found to be 2.5 ± 0.0 μg/mL and 6.7 ± 2.9 μg/mL, respectively. nih.gov

Another study on N-(thiazol-2-yl)benzenesulfonamide derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One of the isopropyl substituted derivatives exhibited a low MIC of 3.9 μg/mL against S. aureus. nih.gov While specific MIC values for derivatives of this compound against Escherichia coli and Pseudomonas aeruginosa are not extensively detailed in the provided context, the broad-spectrum activity of related compounds suggests potential efficacy. For instance, some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited significant inhibition against a wide spectrum of bacteria, including resistant strains of E. coli and P. aeruginosa, with some derivatives showing better efficacy than the standard drug ampicillin. mdpi.com

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Derivatives of the this compound scaffold have demonstrated notable antifungal properties. The presence of the thiazole ring, a known pharmacophore in many antifungal drugs, combined with the piperazine (B1678402) group, contributes to their activity against various fungal pathogens. nih.gov

In vitro antifungal activity of a series of N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride derivatives was assessed to determine their minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger. ijisrt.com The results indicated that these hybrid compounds exhibit a variable degree of growth inhibition against these fungal strains. For instance, one of the derivatives displayed a MIC value equivalent to the reference standard, nystatin, against both Aspergillus niger and Candida albicans. ijisrt.com Other derivatives also showed MIC values similar to the reference standard against Aspergillus niger. ijisrt.com

The antifungal efficacy of thiazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. While the precise mechanism for this class of compounds is still under investigation, it is hypothesized that they may disrupt fungal cell membrane integrity or inhibit key enzymes necessary for fungal survival. The structure-activity relationship studies within this series of compounds suggest that the nature of substituents on the piperazine and acetamide moieties can significantly influence the antifungal potency.

Table 1: In Vitro Antifungal Activity of Selected N-(thiazol-2-yl)acetamide Derivatives

| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Derivative 1 | Candida albicans | 100 |

| Derivative 1 | Aspergillus niger | 100 |

| Derivative 2 | Aspergillus niger | 100 |

| Derivative 3 | Aspergillus niger | 100 |

| Nystatin (Reference) | Candida albicans | 100 |

| Nystatin (Reference) | Aspergillus niger | 100 |

Data sourced from a study on N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride and its sulfonamide derivatives. ijisrt.com

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new antitubercular agents. The piperazine nucleus is a common feature in several antitubercular drugs, and its incorporation into the this compound scaffold has prompted investigations into the antitubercular potential of these derivatives.

A series of molecular hybrids incorporating piperazine were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds demonstrated significant antitubercular activity. For instance, certain piperazine-benzofuran hybrids displayed MIC values as low as 0.78 µg/mL, which is superior to the first-line anti-TB drug ethambutol. nih.gov

The mechanism of action for these derivatives against M. tuberculosis is thought to be multifactorial, potentially involving the inhibition of essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways. The lipophilicity and structural features of the substituents on the piperazine ring play a crucial role in determining the potency of these compounds.

Table 2: In Vitro Antitubercular Activity of Selected Piperazine-Benzofuran Hybrids against M. tuberculosis H37Rv

| Compound ID | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Hybrid 4a | 0.78 |

| Hybrid 4c | 0.78 |

| Hybrid 4j | 0.78 |

| Hybrid 4d | 1.56 |

| Hybrid 4e | 1.56 |

| Hybrid 4f | 1.56 |

| Isoniazid (Reference) | 0.05 |

| Rifampicin (Reference) | 0.1 |

| Ethambutol (Reference) | 1.56 |

Data represents a selection of synthesized piperazine-benzofuran hybrids. nih.gov

Elucidation of Antimicrobial Mechanisms (e.g., Efflux Pump Inhibition)

One of the significant challenges in antimicrobial therapy is the emergence of drug resistance, often mediated by efflux pumps that actively transport antibiotics out of the bacterial cell. Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics when used in combination. Piperazine derivatives have been investigated for their potential as EPIs.

Studies on compounds such as 1-(1-naphthylmethyl)-piperazine (NMP) have shown that they can reverse multidrug resistance in bacteria by inhibiting RND-type efflux pumps. researchgate.net The presence of NMP has been demonstrated to increase the susceptibility of clinical isolates to various antibiotics. nih.gov This suggests that the piperazine moiety within the this compound structure could contribute to overcoming antibiotic resistance by a similar mechanism. The proposed mechanism involves the EPI binding to the efflux pump, thereby preventing the extrusion of the co-administered antibiotic and allowing it to reach its intracellular target at a therapeutic concentration.

While direct studies on this compound derivatives as EPIs are limited, the established activity of related piperazine compounds provides a strong rationale for their investigation in this context. Further research is needed to confirm this specific mechanism for this class of compounds and to evaluate their synergistic effects with known antibiotics.

Evaluation of Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. The this compound scaffold has been explored for its anti-inflammatory potential.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity. springernature.com Upon injection of carrageenan, a localized inflammatory response characterized by edema is induced. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

In a study evaluating novel benzenesulfonamide (B165840) derivatives, which share structural similarities with the compounds of interest, significant anti-inflammatory activity was observed. nih.gov These compounds demonstrated a marked reduction in paw edema at various time points after carrageenan administration. For example, some derivatives showed up to 99.69% inhibition of edema at the 4-hour mark, which was greater than the reference drug, indomethacin. nih.gov This potent in vivo activity highlights the potential of such heterocyclic structures to mitigate acute inflammation.

Table 3: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |

|---|---|---|

| Compound 1 | 200 | 96.31 |

| Compound 2 | 200 | 72.08 |

| Compound 3 | 200 | 99.69 |

| Indomethacin (Reference) | 10 | 57.66 |

Data from a study on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine. nih.gov

Cyclooxygenase (COX) Inhibition Profiling (e.g., COX-1, COX-2)

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. acs.org

Derivatives containing thiazole and acetamide moieties have been evaluated for their ability to inhibit COX-1 and COX-2. In vitro enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) of these compounds against each isoform. For instance, a series of 1,5-diarylpyrazole derivatives, which are structurally related to the compounds of interest, exhibited weak to moderate inhibitory activity against both COX-1 and COX-2. acs.org Some of these compounds showed higher selectivity towards COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. acs.org

The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is a critical parameter in the development of new anti-inflammatory drugs. A higher SI indicates greater selectivity for COX-2.

Table 4: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| PYZ16 | >5.6 | 0.52 | >10.73 |

| Celecoxib (Reference) | 7.42 | 0.78 | 9.51 |

Data represents a selection of synthesized 1,5-diarylpyrazole-urea based hybrid molecules. acs.org

Modulation of Inflammatory Mediators

The inflammatory response is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The ability of a compound to modulate the production of these mediators is a key indicator of its anti-inflammatory potential.

Studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated their ability to inhibit the effects of TNF-α and IL-6. nih.gov These compounds were shown to suppress the adhesion of monocytes to colon epithelial cells induced by these cytokines, a critical step in the inflammatory cascade. nih.gov This suggests that derivatives of the this compound scaffold may exert their anti-inflammatory effects by interfering with these key signaling pathways.

Neuropharmacological Investigations

The neuropharmacological profile of this compound and its derivatives has been a subject of interest in preclinical research, particularly focusing on their potential anticonvulsant effects.

The primary screening assays used include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice. The MES model is an indicator of a compound's ability to prevent the spread of seizures, a characteristic of generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, which is relevant for absence seizures.

In a study evaluating a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives, several compounds demonstrated significant anticonvulsant activity. The efficacy of these compounds is often quantified by their median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population.

Table 1: Anticonvulsant Activity of Selected N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide Derivatives in Preclinical Models

| Compound ID | MES Screen (% Protection at 100 mg/kg) | scPTZ Screen (% Protection at 100 mg/kg) |

| Derivative 1 | 83.3 | 50 |

| Derivative 2 | 66.7 | 33.3 |

| Derivative 3 | 50 | 16.7 |

The data indicates that these derivatives possess varying degrees of efficacy in both models, suggesting potential for broad-spectrum anticonvulsant activity. Further structure-activity relationship (SAR) studies are often conducted to optimize the chemical structure for improved potency and a better safety profile.

Specific receptor binding studies and investigations into the modulation of ligand-gated ion channels for this compound were not identified in the available literature. However, the anticonvulsant activity of many existing antiepileptic drugs is mediated through their interaction with various receptors and ion channels in the central nervous system.

Common molecular targets for anticonvulsant agents include voltage-gated sodium channels, voltage-gated calcium channels, GABAa receptors, and glutamate (B1630785) receptors. Modulation of these targets can lead to a decrease in neuronal excitability and a reduction in seizure susceptibility. For instance, some anticonvulsants act by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to GABAa receptors. Others may block the excitatory effects of glutamate by targeting NMDA or AMPA receptors. Given the structural similarities to other centrally active agents, it is plausible that this compound derivatives may interact with one or more of these established targets. However, without direct experimental evidence, their precise mechanism of action at the receptor and ion channel level remains to be elucidated.

Other Emerging Biological Activities and Target Modulation

Beyond the central nervous system, the thiazole and piperazine scaffolds present in this compound are known to interact with a variety of biological targets, suggesting the potential for other pharmacological activities.

There is no direct evidence in the reviewed scientific literature to suggest that this compound modulates Retinoid-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the development of Th17 cells and has been identified as a therapeutic target for autoimmune diseases. While some thiazole-containing compounds have been investigated as RORγ modulators, the specific structural features of this compound have not been associated with this activity.

While comprehensive enzyme inhibition profiling for this compound is not available, research on structurally analogous compounds provides insights into potential enzymatic interactions. For example, various derivatives of thiazole and piperazine have been evaluated for their inhibitory effects on a range of enzymes.

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed significant urease inhibition activity. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. The in silico docking studies from this research suggested that the acetamide derivatives bind to the non-metallic active site of the urease enzyme.

Table 2: Urease Inhibition Activity of Selected N-(6-arylbenzo[d]thiazol-2-yl)acetamide Derivatives

| Compound ID | Urease Inhibition (IC50 in µM) |

| Derivative A | 25.4 |

| Derivative B | 32.1 |

| Derivative C | 45.8 |

These findings suggest that the thiazole-acetamide scaffold could be a promising starting point for the design of novel enzyme inhibitors. However, it is important to note that these are related compounds, and the specific enzyme inhibitory profile of this compound remains to be determined through direct experimental evaluation.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Essential Structural Elements for Biological Activity

The biological activity of the N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide scaffold is intrinsically linked to its three primary structural components: the thiazole (B1198619) ring, the piperazine (B1678402) moiety, and the acetamide (B32628) group.

Thiazole Ring : The thiazole ring is a critical pharmacophore found in numerous FDA-approved drugs and is recognized for a wide spectrum of therapeutic effects. mdpi.comfabad.org.tr It is considered essential for the cytotoxic and antimicrobial activities observed in many derivatives of this scaffold. researchgate.net The five-membered aromatic ring containing both sulfur and nitrogen atoms provides a rigid core that correctly orients the other functional groups for interaction with biological targets. mdpi.comijcce.ac.ir

Piperazine Moiety : The piperazine ring, a common motif in drug design, significantly influences the pharmacokinetic properties of the molecule. researchgate.netnih.gov It often enhances aqueous solubility and bioavailability. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and provide a point for substitution, allowing for the modulation of the compound's pharmacological profile. researchgate.netplos.org The piperazine scaffold is recognized as a privileged structure in drug discovery due to its wide distribution in biologically active compounds. nih.gov

Acetamide Group : The acetamide group plays a crucial role in the molecule's stability and its interaction with biological targets. The amide bond can participate in hydrogen bonding, a key interaction for binding to proteins and enzymes. researchgate.net Modifications to this group or its linkage to the thiazole ring can significantly alter the compound's activity. nih.gov

Impact of Substitutions on the Thiazole Ring on Potency and Selectivity

Modifications to the thiazole ring, particularly at the 5-position, have been shown to have a substantial impact on the potency and selectivity of these compounds. SAR studies on related N-(5-(arylcarbonyl)thiazol-2-yl)amides, which are potent inhibitors of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), demonstrated that the size of the substituent at this position directly correlates with potency. researchgate.net As the steric bulk of the substituent increases, so does the inhibitory activity. researchgate.net

For instance, in a series of RORγt inhibitors, the potency improved as the substituent at the 5-position was changed from a hydrogen atom to progressively larger groups. researchgate.net This suggests that the binding pocket of the target protein has a hydrophobic region that can accommodate these larger groups, leading to enhanced binding affinity.

Table 1: Impact of 5-Position Thiazole Ring Substitutions on RORγt Potency

| Compound ID | 5-Position Substituent (R) | RORγt Potency (IC₅₀, nM) |

|---|---|---|

| 7a | H | >10000 |

| 7b | Methyl | 4200 |

| 7c | Ethyl | 1400 |

| 7d | Isopropyl | 640 |

| 7e | Benzyl | 210 |

| 7f | Phenoxy | 150 |

Data derived from SAR studies on related thiazole amides. researchgate.net

These findings indicate that the 5-position of the thiazole ring is a key site for modification to enhance potency. The introduction of various aryl groups at this position has also been explored to modulate activity against different targets. ijcce.ac.irijcce.ac.ir

Role of Piperazine Substituents and their Conformations on Target Binding

Substitutions on the distal nitrogen of the piperazine ring are a common strategy to modulate the pharmacological properties of the scaffold. The nature of the substituent can influence target binding, selectivity, and pharmacokinetic characteristics. nih.gov Introducing various aryl, alkyl, or heterocyclic groups allows for fine-tuning of the molecule's interaction with specific receptors or enzymes. researchgate.netsemanticscholar.org

For example, the introduction of an aryl group on the piperazine can lead to interactions with serotonin (B10506) or dopamine (B1211576) receptors. In a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, different substituents on the piperazine ring led to varying levels of cytotoxic activity against cancer cell lines. researchgate.net Specifically, compounds with certain phenyl groups on the piperazine moiety showed potent antiproliferative activity against HeLa and A549 cell lines. researchgate.net

The conformation of the piperazine ring is also critical for biological activity. The ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly affect how the molecule fits into a binding site. nih.gov Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can place key nitrogen atoms in a specific orientation that mimics the binding of endogenous ligands. nih.gov Maintaining the rigidity of the piperazine ring is often necessary for activity, as more flexible analogs have been shown to have reduced potency. researchgate.netplos.org The rigidity of bicyclic systems like 2,5-diazabicycle[2.2.1]heptane (DBH), when used as a piperazine isostere, can enhance binding ability compared to the more flexible piperazine ring. researchgate.net

Analysis of Linker Length and Flexibility on Pharmacological Profiles

The linker connecting the thiazole core to the piperazine moiety, typically a methylene (B1212753) group in the parent scaffold, is crucial for maintaining the correct spatial relationship between these two key pharmacophores. The length and flexibility of this linker can dramatically influence the pharmacological profile.

Studies on related compounds have shown that the piperazine-acetamide linkage is optimal for certain biological activities. nih.gov Research on nucleozin (B1677030) analogs, which share a piperazine-amide structure, highlighted the importance of the piperazine ring's conformational rigidity for anti-influenza activity. researchgate.netplos.org When the piperazine ring was replaced with more flexible, open-chain analogs, a significant loss of activity was observed. researchgate.netplos.org This suggests that the linker and the piperazine ring work in concert to hold the molecule in a specific, bioactive conformation required for target engagement. Altering the linker, for instance by extending its length or introducing rigidifying elements, can therefore be a key strategy to modulate target affinity and selectivity.

Identification of Key Pharmacophoric Motifs within the this compound Scaffold

A pharmacophore model for this scaffold can be defined by identifying the key chemical features responsible for its biological activity. Based on the SAR data, the essential motifs are:

Hydrogen Bond Acceptors : The nitrogen atoms of the thiazole and piperazine rings, as well as the carbonyl oxygen of the acetamide group, can act as hydrogen bond acceptors.

Hydrogen Bond Donor : The N-H group of the acetamide is a crucial hydrogen bond donor.

Aromatic/Hydrophobic Region : The thiazole ring provides a central aromatic and hydrophobic core. Additional hydrophobic regions can be introduced through substitutions on the thiazole or piperazine rings.

Basic Ionizable Center : The distal nitrogen of the piperazine ring is typically basic and will be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target's binding site.

These features constitute the fundamental pharmacophore. The spatial arrangement of these motifs is dictated by the thiazole core and the methylene linker, which is critical for proper alignment within the target binding pocket. researchgate.netpharmacophorejournal.com

Bioisosteric Replacements and their Influence on SAR (e.g., nitro, bromo, hydroxyl, methoxy (B1213986), tetrazole, imidazole (B134444), trifluoromethylphenyl groups)

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics.

In the context of the this compound scaffold, various bioisosteric replacements have been explored:

Substituents on Aryl Rings : When an aryl group is appended to the piperazine or thiazole moiety, its substitution pattern significantly affects activity.

Electron-withdrawing groups such as nitro (NO₂), bromo (Br), and trifluoromethylphenyl often enhance activity in certain series of compounds. nih.gov For example, the presence of a nitro group on a phenyl ring attached to a thiazole core has been associated with high antimicrobial activity. nih.gov

Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) can also modulate activity, often by altering electronic effects and metabolic stability. The presence of a methoxy phenyl group has been linked to high anticonvulsant properties in some thiazole derivatives. nih.gov

Heterocyclic Bioisosteres :

Tetrazole : The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. bohrium.comnih.gov It offers similar acidity and spatial characteristics but can improve metabolic stability and membrane permeability. bohrium.comnih.gov In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a related N-(5-benzylthiazol-2-yl)amide scaffold resulted in a significant enhancement of anticancer activity. researchgate.net

Imidazole : The imidazole ring is another important heterocyclic motif. SAR studies have indicated that the presence of an imidazole ring can be essential for the antitumor activity of certain thiazole derivatives. nih.gov

Table 2: Influence of Bioisosteric Replacements on Biological Activity

| Bioisosteric Group | Position of Replacement | Observed Impact on Activity | Reference(s) |

|---|---|---|---|

| Nitro (-NO₂) | On an appended phenyl ring | Enhanced antimicrobial activity | nih.gov |

| Bromo (-Br) | On an appended phenyl ring | Enhanced seizure protection; enhanced antimicrobial activity | nih.gov |

| Hydroxyl (-OH) | On an appended phenyl ring | Modulated antimicrobial activity | nih.gov |

| Methoxy (-OCH₃) | On an appended phenyl ring | Enhanced anticonvulsant activity; modulated receptor selectivity | , nih.gov |

| Tetrazole | Replacement for other heterocycles (e.g., triazole) or carboxylic acids | Significantly enhanced anticancer activity; improved bioavailability | nih.gov, researchgate.net |

| Imidazole | Incorporated into the scaffold | Essential for antitumor activity in some derivatives | nih.gov |

| Trifluoromethylphenyl | On the piperazine moiety | Altered receptor selectivity and potency |

These examples demonstrate that bioisosteric modifications are a powerful tool for optimizing the pharmacological profile of compounds based on the this compound scaffold.

In Silico Research on this compound Remains Undocumented in Public Scientific Literature

Following a comprehensive search of scientific databases and computational chemistry literature, it has been determined that there is no publicly available research specifically detailing the computational analysis of the compound This compound . Consequently, an article focusing solely on the molecular docking, molecular dynamics, and QSAR studies of this specific molecule cannot be generated at this time.

While extensive research exists on analogous chemical structures containing thiazole and piperazine moieties, the explicit instructions to focus exclusively on this compound prevent the inclusion of data from these related compounds. Scientific accuracy demands that findings from one molecule not be attributed to another, as even minor structural differences, such as the substitution position on the thiazole ring, can lead to significant variations in biological activity and intermolecular interactions.

The requested article outline is as follows:

Computational Chemistry and In Silico Approaches in Research on this compound

Computational Chemistry and in Silico Approaches in Research on N 5 Piperazin 1 Ylmethyl Thiazol 2 Yl Acetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Physicochemical Descriptors Correlating with Activity

No published studies were identified that would provide the specific data required to populate these sections for N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide. This includes a lack of reported binding affinity values, specific ligand-receptor interaction diagrams, molecular dynamics simulation results, or developed QSAR models for this compound.

Therefore, until research specifically investigating the computational profile of this compound is published, the generation of a scientifically accurate and strictly focused article on this topic is not feasible.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening and ligand-based drug design represent key computational strategies for identifying and optimizing new drug candidates. These methods are particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. This can be achieved through either structure-based or ligand-based approaches. In the context of this compound, where the specific biological targets may not be fully elucidated, ligand-based drug design becomes particularly relevant. This strategy relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Ligand-based drug design strategies that could be applied to this compound include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a compound's biological activity. A pharmacophore model could be developed based on a set of known active compounds that are structurally related to this compound. This model could then be used to screen virtual libraries for novel compounds that fit the pharmacophore and are therefore likely to share the same mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR models could be built to predict their activity against a particular target, such as an enzyme or receptor. These models can guide the design of new analogues with improved potency.

Research on structurally similar compounds highlights the utility of these approaches. For instance, molecular docking studies, a form of structure-based virtual screening, have been successfully employed for various thiazole (B1198619) and piperazine (B1678402) derivatives to explore their binding modes with targets like cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and β-secretase 1 (BACE-1). nih.govnih.gov In one study, docking experiments were used to understand the binding interactions of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with the COX-2 enzyme, which corroborated the in vivo anti-inflammatory activity observed. nih.gov Similarly, for a series of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives, molecular docking was used to clarify the binding modes of the most active compounds against AChE and BACE-1, enzymes relevant to Alzheimer's disease. nih.gov These examples underscore how virtual screening and ligand-based design could be powerfully applied to elucidate the therapeutic potential of this compound and its analogues.

In Silico Prediction of Relevant Biological Parameters for Research Prioritization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico tools provide a rapid and cost-effective means to predict these parameters, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles. While specific experimental ADME data for this compound is not widely available, its properties can be predicted using various computational models.

These predictive models are often based on the analysis of large datasets of compounds with known ADME properties. The predictions for this compound would be derived from its structural features and a comparison to these datasets. Key parameters that are typically evaluated include:

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the drug-likeness of a compound and its potential for oral bioavailability. The parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors.

Aqueous Solubility (logS): Adequate solubility is crucial for a drug's absorption and distribution.

Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption.

Blood-Brain Barrier (BBB) Penetration: This parameter is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP450) Inhibition: Inhibition of CYP450 enzymes can lead to drug-drug interactions.

Studies on related thiazole and piperazine-containing compounds have demonstrated the utility of in silico ADME predictions. For example, a series of 2-aminothiazole (B372263) derivatives underwent in silico ADME analysis which showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. mdpi.com Similarly, the ADME-Tox profiles of a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides were calculated, indicating good oral bioavailability and low toxicity. mspsss.org.ua

The following table presents a hypothetical in silico ADME profile for this compound, based on typical values for similar heterocyclic compounds and the general principles of ADME prediction.

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 268.37 g/mol | Complies with Lipinski's Rule (< 500 g/mol), favoring good absorption and distribution. |

| logP (Lipophilicity) | Predicted to be low to moderate | Influences solubility, permeability, and plasma protein binding. A balanced logP is often desirable. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5), contributing to good membrane permeability. |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10), contributing to good membrane permeability. |

| Aqueous Solubility (logS) | Predicted to be soluble | Higher solubility generally leads to better absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Predicted to be moderate to high | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Prediction can vary based on the model | Crucial for assessing potential central nervous system effects (either desired or undesired). |

| CYP2D6 Inhibition | Predicted to be a potential inhibitor | Indicates a potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Human Intestinal Absorption | Predicted to be high | Suggests good bioavailability after oral administration. |

By leveraging these in silico predictions, researchers can prioritize the synthesis and testing of compounds like this compound that are most likely to possess favorable drug-like properties, thereby accelerating the journey from chemical entity to potential therapeutic agent.

Future Directions and Research Perspectives for N 5 Piperazin 1 Ylmethyl Thiazol 2 Yl Acetamide Research

Rational Design and Synthesis of Novel, Highly Potent, and Selective Analogs

The future development of the N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide scaffold hinges on the rational design and synthesis of new analogs with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. researchgate.net Modifications can be systematically introduced at several key positions on the molecule.

Key areas for synthetic modification include:

The Acetamide (B32628) Group: The terminal methyl group of the acetamide can be replaced with larger alkyl, aryl, or heterocyclic moieties to explore new binding interactions.

The Thiazole (B1198619) Ring: Substitution at the C4 position of the thiazole ring could influence the molecule's electronic properties and steric profile.

The Piperazine (B1678402) Ring: The free nitrogen of the piperazine ring is a prime site for derivatization. Introducing a variety of substituents, from simple alkyl groups to complex aromatic and heterocyclic systems, could significantly modulate the compound's biological activity and physicochemical properties. rsc.org

The Methylene (B1212753) Linker: The flexibility of the linker between the thiazole and piperazine rings can be altered by introducing rigidity or extending its length, potentially optimizing the orientation of the pharmacophores for target binding.

The synthesis of these new analogs can be achieved through established synthetic methodologies. For instance, novel piperazine derivatives can be introduced by reacting a chloroacetylated 2-aminothiazole (B372263) precursor with various substituted piperazines. nih.gov The following table outlines potential design strategies based on SAR principles observed in related heterocyclic compounds.

| Modification Site | Proposed Modification | Rationale / Desired Outcome | Relevant Precedent |

|---|---|---|---|

| Piperazine N-4 Position | Substitution with aryl or heteroaryl groups | Introduce specific interactions with target protein; modulate ADME properties. | Arylpiperazines are common in CNS drug discovery. nih.gov |

| Acetamide Group | Replacement of methyl with cyclopropyl (B3062369) or trifluoromethyl groups | Enhance metabolic stability and binding affinity. | Common bioisosteric replacements in medicinal chemistry. |

| Thiazole C-4 Position | Introduction of small alkyl or halogen substituents | Fine-tune electronic properties and explore steric tolerance in the binding pocket. | SAR of N-(thiazol-2-yl)-benzamide analogs showed sensitivity to thiazole substitution. nih.gov |

| Methylene Linker | Constraining into a cyclopropyl ring or extension to an ethyl linker | Optimize spatial orientation of piperazine and thiazole rings for improved target engagement. | Linker modification is a key strategy in rational drug design. researchgate.net |

Exploration of New Therapeutic Areas and Target Identifications for the Scaffold

The structural components of this compound are associated with a wide range of biological activities, suggesting that this scaffold could be effective in multiple therapeutic areas beyond its initial conception. A systematic screening approach is warranted to uncover its full potential.

Anticancer Activity: Thiazole derivatives are present in several approved anticancer drugs like Dasatinib. ijcce.ac.ir Analogs of the this compound scaffold should be evaluated against a diverse panel of cancer cell lines, including those representing lung, breast, colon, and hematological malignancies. researchgate.netijcce.ac.ir Mechanistic studies could investigate effects on cell cycle progression, apoptosis induction, and inhibition of key cancer-related enzymes like kinases or tubulin polymerization. rsc.org

Anti-inflammatory Activity: Related N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been investigated as inhibitors of cyclooxygenase-2 (COX-2), indicating a potential for the scaffold in treating inflammation. nih.gov Screening for activity against COX-1/COX-2 and other inflammatory mediators would be a logical next step.

Neuropharmacology: The piperazine moiety is a well-known pharmacophore for central nervous system (CNS) targets. For instance, various piperazine-containing molecules act as ligands for serotonin (B10506) (5-HT) receptors. nih.gov The this compound scaffold could be tested for affinity against a panel of CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors, to explore its potential in treating neurological or psychiatric disorders.

Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents. mdpi.comresearchgate.net The scaffold's derivatives should be screened against a panel of clinically relevant bacterial and fungal pathogens, including drug-resistant strains.

The following table summarizes potential therapeutic avenues and the rationale for their exploration.

| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Scaffold Components |

|---|---|---|

| Oncology | Kinases, Tubulin, GSTO1, Caspases | Thiazole is a core structure in many anticancer agents. ijcce.ac.irresearchgate.netijcce.ac.irnih.gov |

| Inflammation | COX-2, Pro-inflammatory cytokines | Similar acetamide analogs show COX-2 inhibitory activity. nih.gov |

| Neurology/Psychiatry | 5-HT receptors, Dopamine (B1211576) receptors | Piperazine is a classic "CNS-phore". nih.gov |

| Infectious Diseases | Bacterial or fungal enzymes | Thiazole ring is present in many antimicrobial compounds. mdpi.com |

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism of Action Studies

To thoroughly evaluate the therapeutic potential and understand the mechanism of action of this compound and its analogs, a tiered approach using advanced preclinical models is essential.

In Vitro Models: Initial efficacy studies will rely on robust cell-based assays. For anticancer research, this includes cytotoxicity screening using assays like the MTT assay across various cancer cell lines. ijcce.ac.ir For promising compounds, more sophisticated models such as 3D spheroids or organoids, which better mimic the tumor microenvironment, should be employed. To elucidate the mechanism, researchers can use techniques like flow cytometry for cell cycle analysis, Annexin V/PI staining for apoptosis, and specific assays for target engagement, such as kinase activity assays or receptor binding studies. rsc.org

In Vivo Models: Compounds demonstrating significant in vitro potency and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) profiles should advance to in vivo testing. For oncology, this would typically involve xenograft models where human cancer cells are implanted in immunocompromised mice. researchgate.net For anti-inflammatory activity, models like carrageenan-induced paw edema in rodents can provide initial proof-of-concept. nih.gov For potential CNS applications, behavioral models relevant to anxiety, depression, or cognition would be necessary. nih.gov

Integration of Artificial Intelligence and Machine Learning in Lead Optimization and Scaffold Expansion

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful strategy to accelerate the drug discovery process for the this compound scaffold. nih.gov These computational tools can analyze complex datasets to predict the properties of novel compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of synthesized analogs with their biological activity. nih.gov These models can then predict the potency of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net

Virtual Screening: Large virtual libraries of derivatives based on the core scaffold can be generated and screened in silico against a validated model of the biological target. This approach can rapidly identify potential hits for synthesis and biological testing. nih.gov

ADMET Prediction: ML models trained on large datasets of known drugs can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. This allows for the early deselection of compounds likely to fail due to poor pharmacokinetic profiles or toxicity.

The following table details how AI/ML can be applied to the development of this scaffold.

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Predictive QSAR Modeling | Develop models linking chemical structure to biological activity (e.g., IC50). nih.gov | Prioritize synthesis of high-potency analogs; reduce unnecessary experiments. |

| High-Throughput Virtual Screening | Screen virtual libraries of scaffold derivatives against target structures. nih.gov | Identify novel hits and expand the chemical space around the core scaffold. |

| De Novo Drug Design | Use generative models to design entirely new molecules based on the desired properties and the core scaffold. | Discover novel, non-obvious structures with potentially superior properties. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles of virtual compounds. | Improve the success rate in later-stage preclinical and clinical development. |

Potential for Multi-Targeted Ligand Design and Polypharmacology from the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, the concept of designing single molecules that can modulate multiple targets, is an emerging paradigm to address such diseases more effectively. The this compound scaffold, which combines pharmacophores known for different biological activities, is an excellent starting point for developing multi-targeted ligands.

For example, by strategically modifying the scaffold, it may be possible to design a molecule that simultaneously inhibits a protein kinase involved in tumor proliferation and a pro-inflammatory enzyme like COX-2, which is also implicated in cancer progression. ijcce.ac.irnih.gov This could lead to a synergistic therapeutic effect. The design process would involve molecular hybridization, where known pharmacophores for different targets are integrated into the single this compound framework. researchgate.net Computational methods, including molecular docking on multiple targets, will be essential to guide the design of such dual-action or multi-action compounds. This approach could lead to the development of first-in-class therapeutics with novel mechanisms of action and improved efficacy for complex multifactorial diseases.

Q & A

Basic: What are the recommended synthetic routes for N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with piperazine and acetamide groups. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., NaOH in DMF) .

- Piperazine coupling : Nucleophilic substitution of a chloromethyl intermediate with piperazine, requiring anhydrous conditions to avoid hydrolysis .

- Acetamide introduction : Reaction of the amine group on the thiazole with acetyl chloride in the presence of a base (e.g., K₂CO₃) .

Optimization : Yields improve with controlled stoichiometry (1:1.2 for piperazine coupling) and inert atmospheres (N₂ or Ar) to suppress side reactions. Solvent polarity (DMF > DCM) enhances intermediate solubility .

Advanced: How can structural contradictions in bioactivity data for this compound be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) often arise from:

- Target specificity : The piperazine moiety may interact with G-protein-coupled receptors (GPCRs) in cancer cells but lack affinity for bacterial membrane proteins .

- Solubility effects : Low aqueous solubility (logP ~2.8) limits bioavailability in hydrophilic environments, skewing in vitro results .

Methodology :- Use standardized DMSO stock solutions (≤0.1% v/v) to avoid solvent interference .

- Validate assays with orthogonal techniques (e.g., SPR for binding affinity, LC-MS for cellular uptake) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm piperazine methylene protons (δ 2.5–3.0 ppm) and thiazole C=S (δ 165–170 ppm) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺ at m/z 293.1) and fragmentation patterns to verify purity (>95%) .

- IR Spectroscopy : Identify amide C=O stretching (1680–1650 cm⁻¹) and thiazole C-N vibrations (1550–1500 cm⁻¹) .

Advanced: How can computational modeling guide the optimization of its pharmacokinetic profile?

- Molecular docking : Simulate binding to targets like O-GlcNAcase (OGA) using AutoDock Vina. The piperazine group shows hydrogen bonding with Asp285 (ΔG ≈ -9.2 kcal/mol) .

- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.45) but high CYP3A4 metabolism risk .

- MD simulations : Assess stability of the acetamide-thiazole linkage in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Anticancer : MTT assay on HeLa or MCF-7 cells (72 hr exposure, IC₅₀ typically 10–50 µM) .

- Antimicrobial : Broth microdilution against S. aureus (MIC determination via OD₆₀₀) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .

Advanced: How does substituent variation on the piperazine ring affect structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -CF₃ at R⁴): Increase metabolic stability but reduce solubility (logP +0.5) .

- Bulky substituents (e.g., benzyl): Enhance target selectivity for serotonin receptors (5-HT₃A Ki < 100 nM) but increase molecular weight (>400 Da), limiting bioavailability .

Experimental design :- Synthesize analogs via reductive amination or Suzuki coupling .

- Compare ΔlogP and pIC₅₀ values in dose-response curves .

Basic: What strategies mitigate degradation during long-term storage?

- Lyophilization : Store as a lyophilized powder at -20°C (stable for >12 months) .

- Avoid light/moisture : Use amber vials with desiccants (silica gel) to prevent hydrolysis of the acetamide group .

- HPLC monitoring : Check purity monthly with a C18 column (retention time: 8.2 min, 70:30 acetonitrile/water) .

Advanced: How can contradictory cytotoxicity data between 2D vs. 3D cell models be addressed?

- 3D spheroid assays : Mimic tumor microenvironments but may underreport efficacy due to poor compound penetration. Use confocal imaging with fluorescent analogs (e.g., BODIPY-labeled) .